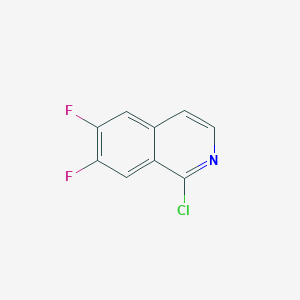

1-Chloro-6,7-difluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6,7-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHICZXCSZNKBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Strategies of 1 Chloro 6,7 Difluoroisoquinoline

Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring

The electron-deficient nature of the isoquinoline ring, amplified by the inductive effect of three halogen substituents, makes the 1-Chloro-6,7-difluoroisoquinoline core highly susceptible to nucleophilic attack.

Displacement of Halogen Atoms (Chlorine and Fluorine)

In this compound, the halogen atoms exhibit differential reactivity towards nucleophilic displacement. The chlorine atom at the C1 position is significantly more labile than the fluorine atoms at C6 and C7. This is because the C1 position is alpha to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).

Conversely, the C-F bonds on the carbocyclic ring are exceptionally strong and less prone to cleavage. vaia.com Fluorine is a poor leaving group compared to chlorine in nucleophilic aromatic substitution, and its displacement would require harsh reaction conditions or specific activation. quora.com Therefore, nucleophilic substitution reactions on this scaffold occur with high regioselectivity at the C1 position, leaving the difluoro substitution on the benzene (B151609) ring intact. This selective reactivity is a key feature in its use as a synthetic building block.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the primary pathway for functionalizing the C1 position of this compound. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse library of substituted isoquinolines. The reaction proceeds through a two-step addition-elimination mechanism. elevise.co.uk

Common nucleophiles include:

N-Nucleophiles: Primary and secondary amines react readily to form 1-amino-6,7-difluoroisoquinoline derivatives.

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce alkoxy or aryloxy groups.

S-Nucleophiles: Thiolates can be employed to form 1-thioether-substituted isoquinolines.

The table below summarizes the expected outcomes of SNAr reactions on this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product Class |

| Primary Amine | R-NH₂ | 1-(Alkyl/Arylamino)-6,7-difluoroisoquinoline |

| Secondary Amine | R₂NH | 1-(Dialkylamino)-6,7-difluoroisoquinoline |

| Alkoxide | NaOR | 1-Alkoxy-6,7-difluoroisoquinoline |

| Thiolate | NaSR | 1-(Alkyl/Arylthio)-6,7-difluoroisoquinoline |

Electrophilic and Radical Functionalization of Isoquinoline Derivatives

The functionalization of the this compound ring system via electrophilic or radical pathways presents significant challenges. The isoquinoline nucleus is inherently electron-deficient, and this effect is strongly exacerbated by the three electron-withdrawing halogen atoms (one chlorine and two fluorines). Consequently, the molecule is highly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require forcing conditions and may lead to complex product mixtures or fail to proceed altogether. nih.govacs.org

Radical-mediated functionalization offers a potential alternative for derivatizing such electron-poor systems. nih.gov Methodologies involving radical cascade or coupling reactions have been developed for the synthesis of complex isoquinoline-based frameworks. nih.govresearchgate.net However, specific examples of direct radical functionalization on the this compound core are not extensively documented in the literature, likely due to the multiple potential reaction sites and the high stability of the C-F bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are highly applicable to the derivatization of this compound, primarily at the more reactive C1-Cl bond.

Suzuki-Miyaura Coupling for Aryl/Alkenyl Derivatization

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov For this compound, the C1-Cl bond serves as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

This reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the C1 position, providing access to 1-aryl- and 1-alkenyl-6,7-difluoroisoquinolines.

| Component | Example | Role |

| Electrophile | This compound | Substrate |

| Nucleophile | Arylboronic acid (Ar-B(OH)₂) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | C-C Bond Formation |

| Base | K₂CO₃, Cs₂CO₃ | Activation of Boronic Acid |

| Solvent | Dioxane, Toluene, DMF | Reaction Medium |

Heck and Sonogashira Coupling for C-C Bond Formation

The Heck and Sonogashira reactions provide further avenues for C-C bond formation at the C1 position.

The Heck reaction couples the C1-Cl bond with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing 1-alkenyl-6,7-difluoroisoquinolines. youtube.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Sonogashira coupling enables the formation of a C-C bond between the C1-Cl bond and a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgyoutube.com The Sonogashira reaction is invaluable for synthesizing 1-alkynyl-6,7-difluoroisoquinolines, which are versatile intermediates for further transformations. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-Alkenyl-6,7-difluoroisoquinoline |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Alkynyl-6,7-difluoroisoquinoline |

Buchwald–Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a cornerstone of modern synthetic organic chemistry. This palladium-catalyzed cross-coupling reaction enables the synthesis of a wide range of aryl and heteroaryl amines from the corresponding halides. In the context of this compound, this reaction provides a direct route to 1-amino-6,7-difluoroisoquinoline derivatives, which are important building blocks for the synthesis of biologically active compounds.

While specific literature on the Buchwald-Hartwig amination of this compound is not extensively detailed, the reactivity of the closely related 6-bromo-1-chloro-7-fluoroisoquinoline (B1383113) suggests that the 1-chloro position is highly susceptible to nucleophilic displacement, including palladium-catalyzed amination. The general conditions for such transformations typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. For instance, sterically hindered biarylphosphine ligands such as XPhos and SPhos have demonstrated broad utility in the amination of various aryl chlorides.

The reaction proceeds via a catalytic cycle that involves the oxidative addition of the palladium(0) complex to the C-Cl bond, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 1-amino-6,7-difluoroisoquinoline derivative and regenerates the active palladium(0) catalyst.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Data not available |

| 2 | Morpholine | Pd(OAc)₂ | SPhos | NaOt-Bu | Dioxane | 110 | Data not available |

| 3 | Benzylamine (B48309) | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | Data not available |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of related chloroheteroarenes. Specific experimental data for this compound is not available in the public domain.

Oxidation and Reduction Chemistry of Halogenated Isoquinolines

The oxidation and reduction of the isoquinoline core can lead to a variety of valuable derivatives. The presence of halogen substituents can influence the outcome of these reactions.

Oxidation: The isoquinoline nitrogen is susceptible to oxidation, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. The electron-withdrawing fluorine atoms in this compound would be expected to decrease the basicity of the nitrogen atom, potentially making the N-oxidation more challenging compared to the parent isoquinoline. However, N-oxidation is generally a feasible transformation for many substituted isoquinolines. The resulting N-oxides are versatile intermediates that can undergo further functionalization, for example, through nucleophilic attack at the C1 position.

Reduction: The reduction of the isoquinoline ring system can be achieved through various methods, leading to either dihydro- or tetrahydroisoquinoline derivatives. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common method for the complete reduction of the heterocyclic ring. For a substrate like this compound, catalytic hydrogenation would likely lead to the reduction of the pyridine (B92270) ring and potentially the hydrogenolysis of the C-Cl bond, depending on the catalyst and reaction conditions.

Selective reduction of the C1-N double bond to afford a 1,2-dihydroisoquinoline (B1215523) can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The C-Cl bond would likely remain intact under these conditions.

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | 6,7-Difluorotetrahydroisoquinoline |

| Selective Reduction | NaBH₄ | 1-Chloro-6,7-difluoro-1,2-dihydroisoquinoline |

Note: The products listed are predicted based on the general reactivity of isoquinolines and related heterocycles.

Chemo- and Regioselectivity in Derivatization Reactions

The derivatization of this compound is governed by the inherent electronic properties of the substituted isoquinoline ring. The C1 position is the most electrophilic and therefore the primary site for nucleophilic attack. This high reactivity is a consequence of the adjacent electron-withdrawing nitrogen atom and the good leaving group ability of the chloride. The fluorine atoms at C6 and C7 further enhance the electrophilicity of the entire ring system through their inductive effects.

Chemoselectivity: In reactions with nucleophiles, the C1-Cl bond is the most reactive site. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a wide range of nucleophiles, including amines, alkoxides, and thiolates, will preferentially displace the chloride at the C1 position. This high chemoselectivity allows for the selective introduction of various functional groups at this position without affecting the C-F bonds or other parts of the molecule under typical SNAr conditions.

The reactivity of the analogous 6-bromo-1-chloro-7-fluoroisoquinoline, which is used as a building block in the synthesis of Smoothened antagonists, further supports the high reactivity and selectivity of the C1 position for nucleophilic substitution. In this context, the C1-chloro group serves as a handle for the introduction of various functionalities, while the other halogen atoms can be retained for further transformations if desired.

Table 3: Predicted Chemo- and Regioselectivity in Reactions of this compound

| Reagent/Reaction Type | Primary Reactive Site | Expected Product Type |

| Nucleophilic Aromatic Substitution (e.g., with R-NH₂) | C1 | 1-Amino-6,7-difluoroisoquinoline derivative |

| Suzuki Coupling (with Ar-B(OH)₂) | C1 | 1-Aryl-6,7-difluoroisoquinoline |

| Sonogashira Coupling (with R-C≡CH) | C1 | 1-Alkynyl-6,7-difluoroisoquinoline |

Mechanistic Insights into Reactions Involving 1 Chloro 6,7 Difluoroisoquinoline

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

No published Density Functional Theory (DFT) studies are available for the reaction pathways of 1-chloro-6,7-difluoroisoquinoline.

Molecular Dynamics Simulations of Intermediates

There are no reports of molecular dynamics simulations being used to study the intermediates formed in reactions involving this compound.

Understanding Catalytic Cycles in Transition Metal-Mediated Transformations

Information regarding the catalytic cycles of transition metal-mediated transformations specifically involving this compound is not documented in the scientific literature.

Investigation of Stereochemical Control in Synthetic Sequences

There are no available studies on the investigation of stereochemical control in synthetic sequences that utilize this compound as a starting material or intermediate.

Mechanistic Aspects of C-F Bond Lability and Activation in Halogenated Systems

While the lability and activation of C-F bonds are a broad area of chemical research, no mechanistic studies have been published that specifically focus on the C-F bonds within the this compound framework.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Chloro-6,7-difluoroisoquinoline, a combination of 1H, 13C, and 19F NMR would be employed to fully characterize its structure.

1H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The chemical shifts and coupling constants of these protons would provide crucial information about their relative positions. For instance, the protons at positions 3, 4, 5, and 8 would each exhibit unique resonances, likely in the downfield region typical for aromatic protons. The coupling between adjacent protons would help in assigning these signals to their specific locations on the ring.

13C NMR: The carbon-13 NMR spectrum would complement the 1H NMR data by providing information on the carbon framework of the molecule. Each of the nine carbon atoms in the isoquinoline ring system would be expected to produce a distinct signal. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the attached substituents (chlorine and fluorine) and the nitrogen atom in the ring. The carbons directly bonded to the halogens (C1, C6, and C7) would show characteristic shifts.

19F NMR: Given the presence of two fluorine atoms, 19F NMR spectroscopy is a critical technique for the characterization of this compound. This technique is highly sensitive and would provide two distinct signals for the fluorine atoms at the C6 and C7 positions, assuming they are in different chemical environments. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling would be invaluable for confirming the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| 1H | |||

| H-3 | 8.1 - 8.3 | d | J = 5-6 |

| H-4 | 7.6 - 7.8 | d | J = 5-6 |

| H-5 | 7.9 - 8.1 | d | J(H-F) = 8-10 |

| H-8 | 7.7 - 7.9 | d | J(H-F) = 6-8 |

| 13C | |||

| C-1 | 150 - 152 | s | |

| C-3 | 143 - 145 | s | |

| C-4 | 120 - 122 | s | |

| C-4a | 128 - 130 | s | |

| C-5 | 115 - 117 | d | J(C-F) = 20-25 |

| C-6 | 152 - 155 | d | J(C-F) = 250-260 |

| C-7 | 150 - 153 | d | J(C-F) = 250-260 |

| C-8 | 118 - 120 | d | J(C-F) = 20-25 |

| C-8a | 135 - 137 | s | |

| 19F | |||

| F-6 | -110 to -115 | d | J(F-F) = 15-20 |

| F-7 | -115 to -120 | d | J(F-F) = 15-20 |

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be performed. These include:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

For this compound, HMBC would be particularly useful in confirming the positions of the chloro and difluoro substituents by observing correlations between the protons and the quaternary carbons.

In-situ NMR spectroscopy is a powerful technique for studying reaction kinetics and mechanisms. While specific kinetic studies on this compound are not documented, this methodology could be applied to investigate its reactivity. For example, by monitoring the changes in the NMR spectrum over time, one could study the rate of nucleophilic substitution reactions at the C1 position, providing insights into the influence of the difluoro substitution on the reactivity of the chloro group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula (C9H4ClF2N).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of a chlorine atom, followed by the sequential loss of small molecules like HCN. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Note: The following data is hypothetical and for illustrative purposes.

| Ion | Predicted m/z | Interpretation |

| [M]+ | 199.01 | Molecular ion |

| [M+2]+ | 201.01 | Isotopic peak due to 37Cl |

| [M-Cl]+ | 164.02 | Loss of chlorine radical |

| [M-HCN]+ | 172.00 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis on this compound, a single crystal of suitable quality is required.

Growing single crystals of halogenated heterocycles suitable for X-ray diffraction can be challenging. Several techniques can be employed, with the choice depending on the compound's properties such as solubility and melting point. Common methods include:

Slow Evaporation: A solution of the compound in a suitable solvent (or mixture of solvents) is allowed to evaporate slowly at a constant temperature. This is often the first method attempted due to its simplicity.

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Once a suitable crystal is obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unequivocally confirm the connectivity and substitution pattern of this compound. For related compounds, such as 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, X-ray analysis has been successfully used to determine their crystal structures, often revealing details about hydrogen bonding and crystal packing. rsc.orggoogle.com

Interactive Data Table: Predicted Crystallographic Data for this compound

Note: The following data is hypothetical and for illustrative purposes, based on related structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Volume (Å3) | ~700 |

| Z | 4 |

Analysis of Molecular Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of atoms in a molecule and the non-covalent forces between adjacent molecules in a condensed phase are critical determinants of its physical and biological properties. For this compound, understanding its molecular conformation and intermolecular interactions, such as π–π stacking and hydrogen bonding, is essential.

Molecular Conformation: The conformation of the this compound molecule would be largely planar due to the aromatic nature of the isoquinoline core. However, slight deviations from planarity could arise from the steric and electronic effects of the chloro and difluoro substituents. Computational modeling, employing methods like Density Functional Theory (DFT), would be instrumental in predicting the most stable conformation. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's geometry. For instance, studies on related chloro- and nitro-substituted quinolines have utilized DFT to investigate their molecular structures and have found that substitutions can significantly alter the reactive nature of the quinoline (B57606) moiety. researchgate.net

Intermolecular Interactions:

π–π Stacking: The electron-rich aromatic rings of the isoquinoline system are prone to engage in π–π stacking interactions. These interactions play a crucial role in the packing of molecules in the solid state. nih.gov In the case of this compound, the presence of fluorine atoms can modulate the electron density of the aromatic system, potentially influencing the strength and geometry of these stacking interactions. X-ray crystallography is the definitive technique for observing these interactions directly. Studies on co-crystals of isoquinoline with other organic molecules have revealed centroid-centroid distances for π–π stacking in the range of 3.6 to 3.8 Å. nih.gov For related quinoline derivatives, π–π stacking interactions are consistently observed in their crystal structures. researchgate.net Theoretical studies on quinacridone (B94251) derivatives have also highlighted the importance of displaced parallel and antiparallel stacking conformations. nih.gov

Hydrogen Bonding Networks: While this compound itself lacks classical hydrogen bond donors (like O-H or N-H), the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in a protic solvent, C–H···N or other weak hydrogen bonds could form. nih.govnih.gov Furthermore, the fluorine and chlorine atoms, with their high electronegativity, could participate in weaker C–H···F and C–H···Cl hydrogen bonds, influencing the supramolecular architecture. researchgate.netsemanticscholar.org In the crystal structures of similar halogenated compounds, these types of weak intermolecular interactions are often pivotal in stabilizing the three-dimensional network. semanticscholar.orgnih.gov Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to investigate the electronic delocalization and the strength of these intramolecular and intermolecular hydrogen bonds. osti.govnih.gov

Table 1: Representative Intermolecular Interaction Data for Isoquinoline Derivatives

| Interaction Type | Compound System | Method | Observed Distance/Energy | Reference |

| π–π Stacking | Isoquinoline–3-chloro-2-nitrobenzoic acid | X-ray Crystallography | 3.6389 (7)–3.7501 (7) Å | nih.gov |

| C–H···O Hydrogen Bond | Isoquinoline–3-chloro-2-nitrobenzoic acid | X-ray Crystallography | - | nih.gov |

| C–H···π Interaction | Isoquinoline Derivative | X-ray Crystallography | - | semanticscholar.org |

| Intramolecular Hydrogen Bond | Quinoline-chalcone-chromene hybrids | NMR Spectroscopy & DFT | Upfield shift with increasing temperature | arkat-usa.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Stability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its electronic structure and stability. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π → π* and potentially n → π* transitions associated with the isoquinoline ring system. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic core.

Electronic Transitions: The parent isoquinoline molecule exhibits a rich absorption spectrum in the gas phase, with multiple valence and Rydberg transitions observed between 3.5 and 10.7 eV. nih.gov The chloro and difluoro substituents on this compound would be expected to cause shifts in the absorption maxima (λ_max) compared to the unsubstituted isoquinoline. Halogen atoms can exert both inductive (-I) and mesomeric (+M) effects, which will influence the energy levels of the molecular orbitals. Generally, auxochromic groups like halogens can lead to a bathochromic shift (red shift) and/or a hyperchromic effect (increased absorption intensity). Studies on other halogenated quinolines have utilized UV-Vis spectroscopy in conjunction with Time-Dependent DFT (TD-DFT) to analyze the electronic absorption properties. researchgate.net

Solvent Effects and Stability: The stability of this compound can be indirectly assessed by monitoring its UV-Vis spectrum over time under different conditions (e.g., in various solvents, at different pH values, or upon exposure to light). Degradation of the compound would likely lead to changes in the spectrum, such as a decrease in the intensity of characteristic peaks or the appearance of new bands. The choice of solvent can also influence the spectrum. Polar solvents may stabilize the ground or excited states differently than non-polar solvents, leading to shifts in λ_max. This solvatochromism can provide further information about the nature of the electronic transitions and the polarity of the molecule. For example, studies on indenoisoquinolines have shown a dependence of the relative absorption intensities on solvent polarity, with keto-oxygens acting as probes for polar interactions. nih.gov Carbonyl compounds, for instance, typically show a weak n→π* transition around 270-300 nm. masterorganicchemistry.com

Table 2: Illustrative UV-Vis Absorption Data for Related Heterocyclic Systems

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| Isoquinoline (gas phase) | - | ~314 | ππ* (S1) | nih.gov |

| Isoquinoline (gas phase) | - | ~267 | ππ* (S2) | nih.gov |

| 2-Propanone (Acetone) | - | ~275 | n→π | masterorganicchemistry.com |

| Indenoisoquinoline (NSC314622) | CCl4 | ~270, ~290, ~330 | π→π | nih.gov |

| Indenoisoquinoline (NSC314622) | DMSO | ~270, ~290, ~330 | π→π* | nih.gov |

Theoretical and Computational Studies on 1 Chloro 6,7 Difluoroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For isoquinoline (B145761) and its derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or 6-31+G(d,p)) are commonly employed to optimize molecular geometry and calculate electronic properties. tandfonline.commdpi.com

While specific computational studies on 1-chloro-6,7-difluoroisoquinoline are not extensively documented in the reviewed literature, the electronic properties can be inferred by examining related structures. For the parent isoquinoline molecule, DFT calculations have determined a dipole moment of 2.004 D. tandfonline.comresearchgate.net The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's stability and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For isoquinoline, the HOMO-LUMO gap has been calculated to be 3.78 eV, indicating a stable molecule. tandfonline.com

Table 1: Calculated Electronic Properties of Isoquinoline and a Related Derivative

| Compound | Method | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline | B3LYP/6-311++G(d,p) | 2.004 | -5.581 | 1.801 | 3.78 |

| Tetrahydroisoquinoline derivative | B3LYP/6-31+G(d,p) | - | - | - | Low (specific value not provided) |

Data sourced from multiple computational studies on isoquinoline and its derivatives. tandfonline.commdpi.com

Structure-Activity Relationship (SAR) Studies at a Molecular Level

In various series of isoquinoline-based compounds, the nature and position of substituents on the heterocyclic ring have been shown to be critical for activity. For instance, in a series of pyrimido-isoquinolin-quinone derivatives, the presence and position of halogen atoms on a phenyl ring substituent significantly impacted their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, a chlorine atom at the ortho position of the phenyl ring was found to be less active than a bromine atom at the same position, suggesting that the size of the halogen influences the interaction with the biological target. nih.gov Conversely, substituents at the meta position were generally less active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models for other isoquinoline derivatives have highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties in determining biological activity. nih.gov For a series of isoquinoline sulfonamides, it was found that electron-withdrawing groups at the 5th and 6th positions of the isoquinoline ring led to more potent bioactive compounds. japsonline.com This suggests that the 6,7-difluoro substitution in this compound could play a significant role in its potential biological activity. The chloro group at the 1-position is also a critical feature, as this position is often a key point for interaction with biological targets or for further chemical modification.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. While experimental NMR data is the gold standard, predicted spectra can help in assigning signals and confirming structures.

For isoquinoline and its derivatives, computational approaches have been used to predict both ¹H and ¹³C NMR spectra. mdpi.com However, specific predicted spectroscopic parameters for this compound were not found in the reviewed literature. The chemical shifts of the protons and carbons in this molecule would be influenced by the combined electronic effects of the chloro and difluoro substituents. The electron-withdrawing nature of the fluorine atoms at positions 6 and 7 would be expected to cause a downfield shift (higher ppm) for the protons and carbons in their vicinity. Similarly, the chlorine atom at position 1 would influence the chemical shifts of the adjacent protons and carbons.

Rational Design Principles for Halogenated Heterocycles

The rational design of new therapeutic agents often involves the strategic incorporation of halogen atoms into heterocyclic scaffolds. nih.gov Halogenation can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. sigmaaldrich.com

The design of analogs based on the this compound scaffold would follow several key principles:

Bioisosteric Replacement: The chlorine and fluorine atoms can be considered as bioisosteres for other functional groups. For example, replacing the chlorine at the 1-position with other small, lipophilic groups could modulate activity and selectivity.

Modulating Physicochemical Properties: The number and position of fluorine atoms can be varied to fine-tune the molecule's pKa, lipophilicity, and metabolic stability. The introduction of fluorine often enhances metabolic stability by blocking sites of oxidative metabolism.

Structure-Based Design: If the biological target of this compound is known, molecular docking and other structure-based design techniques can be used to design analogs with improved binding interactions. nih.gov This involves understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's active site.

Scaffold Hopping: The isoquinoline core itself can be replaced by other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

In silico design approaches, including molecular modeling and virtual screening, are powerful tools for exploring the therapeutic potential of a large number of compounds and for identifying key protein targets. researchgate.netnih.gov These computational techniques enable the development of promising and effective compounds for complex diseases. nih.gov

Applications of 1 Chloro 6,7 Difluoroisoquinoline As a Chemical Building Block and Scaffold

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of halogen atoms on the isoquinoline (B145761) core renders 1-Chloro-6,7-difluoroisoquinoline a versatile building block for the construction of more intricate molecular architectures. The chlorine atom at the 1-position is particularly amenable to a variety of nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of isoquinoline derivatives. For instance, similar chloro-substituted isoquinolines readily undergo reactions with amines, alcohols, and thiols to furnish the corresponding substituted products.

Furthermore, the presence of fluorine atoms on the benzene (B151609) ring can influence the reactivity of the entire molecule. The strong electron-withdrawing nature of fluorine can activate the scaffold towards certain reactions or modulate the regioselectivity of synthetic transformations. The carbon-fluorine bond itself is exceptionally strong, imparting stability to the resulting molecules. rsc.org The combination of a labile chlorine atom and stabilizing fluorine atoms makes this compound a highly adaptable intermediate for the synthesis of complex natural product analogs and other novel organic compounds.

Role in Medicinal Chemistry Research as a Privileged Scaffold

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. sigmaaldrich.com The incorporation of chlorine and fluorine atoms into this scaffold, as seen in this compound, can significantly enhance its drug-like properties.

Modulation of Molecular Properties via Halogenation (e.g., lipophilicity, metabolic stability, binding affinity)

The introduction of halogen atoms is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. researchgate.net Fluorine, in particular, has a profound impact on several key parameters that govern a drug's efficacy. researchgate.net

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect is complex and can be influenced by the surrounding molecular environment. The difluoro substitution in this compound is expected to increase its lipophilicity compared to the non-fluorinated analog.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net This increased metabolic stability can lead to a longer half-life of the drug in the body, improving its pharmacokinetic profile. The 6,7-difluoro substitution pattern is a common strategy to block potential sites of metabolism on the aromatic ring.

Binding Affinity: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and the increasingly recognized halogen bonds. A halogen bond is a favorable interaction between a covalently bound halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a protein. These interactions can significantly contribute to the binding affinity and selectivity of a ligand for its target. The chlorine atom at the 1-position of this compound is a potential halogen bond donor.

The following table summarizes the general effects of halogenation on molecular properties relevant to drug design:

| Property | Effect of Fluorination | Effect of Chlorination |

| Lipophilicity | Generally increases | Generally increases |

| Metabolic Stability | Significantly increases due to high C-F bond strength | Can increase by blocking metabolic sites |

| Binding Affinity | Can enhance through hydrogen bonding and dipole interactions | Can enhance through halogen bonding |

| pKa | Can lower the pKa of nearby basic groups | Can lower the pKa of nearby basic groups |

Interaction with Biological Targets: Enzyme Inhibition and Receptor Binding Mechanisms

The isoquinoline scaffold is a key component of many enzyme inhibitors and receptor modulators. For example, various substituted isoquinolines have been investigated as inhibitors of kinases, phosphodiesterases, and other enzymes implicated in disease. The specific substitution pattern of this compound suggests its potential to interact with a range of biological targets.

The chlorine atom at the 1-position can act as a key anchoring point in a binding pocket, potentially forming a halogen bond with a carbonyl oxygen or other Lewis basic residue on the protein. The difluoro-substituted benzene ring can engage in hydrophobic interactions or be involved in π-stacking with aromatic amino acid residues. The precise mode of binding would be target-dependent, but the combination of a halogen bond donor and a fluorinated hydrophobic region provides a strong basis for potent and selective interactions.

Potential in Materials Science and Agrochemical Research as a Synthetic Intermediate

The unique electronic properties conferred by the chlorine and fluorine substituents also make this compound a molecule of interest in materials science and agrochemical research. researchgate.net

In materials science, the incorporation of fluorine into organic molecules can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Fluorinated heterocyclic compounds are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.org The this compound core could serve as a building block for novel organic materials with tailored properties.

In the field of agrochemicals, halogenated compounds are frequently used as herbicides, insecticides, and fungicides. The presence of halogens can enhance the biological activity and metabolic stability of these agents in the environment. The isoquinoline scaffold itself is found in some natural and synthetic agrochemicals. Therefore, derivatives of this compound could be investigated for their potential as new crop protection agents.

Development of Novel Heterocyclic Systems Bearing Chlorine and Fluorine Substituents

This compound is an excellent starting material for the synthesis of novel and more complex heterocyclic systems. The reactive chlorine atom can be displaced by a variety of binucleophilic reagents to construct fused heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazolo[4,3-a]isoquinoline system. Similarly, reaction with a compound containing both an amino and a hydroxyl or thiol group could yield fused oxazolo- or thiazolo-isoquinolines.

The development of new synthetic methodologies to create fluorinated heterocyclic compounds is an active area of research. The availability of building blocks like this compound provides a valuable platform for the exploration of new chemical space and the discovery of novel heterocyclic systems with potentially interesting biological or material properties.

Q & A

Q. What are the established synthetic routes for 1-chloro-6,7-difluoroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of a precursor isoquinoline derivative. For example:

- Chlorination : Use of chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Temperature control (e.g., 60–80°C) is critical to avoid side reactions .

- Fluorination : Fluorine atoms at positions 6 and 7 are introduced via electrophilic substitution or halogen exchange reactions, often requiring catalysts like KF or CsF .

Key factors : Solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of halogenating agents, and reaction time. Yields range from 30% to 78% depending on optimization .

Q. How is the structural integrity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromaticity. For example, the chlorine atom at position 1 causes distinct deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 199.58 (C₉H₄ClF₂N) .

- X-ray Crystallography : Resolves crystal packing and bond angles, though limited data exists for this compound .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Store in airtight containers at 2–8°C to prevent decomposition.

- Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of this compound, and how can it be addressed?

Regioselectivity issues arise during halogenation due to competing substitution at positions 1, 3, or 7. Strategies include:

- Directing Groups : Introducing temporary protecting groups (e.g., methoxy) to steer halogenation to desired positions .

- Computational Modeling : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites .

- Kinetic Control : Lower temperatures favor thermodynamic products, while faster reaction rates favor kinetic products .

Q. What contradictions exist in reported biological activities of halogenated isoquinolines, and how can they be resolved?

- Contradictions : Some studies report potent enzyme inhibition (e.g., kinase targets), while others show no activity. This may stem from impurities (e.g., <95% purity) or assay variability .

- Resolution :

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Modifications :

- Replace chlorine with bromine to enhance binding affinity.

- Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to improve metabolic stability .

- Assays : Test against panels of kinases or GPCRs to identify selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.